molecular formula C15H11Cl2NO2 B8702804 3,5-Dichloro-3-(2-methoxyphenyl)indolin-2-one

3,5-Dichloro-3-(2-methoxyphenyl)indolin-2-one

Cat. No. B8702804
M. Wt: 308.2 g/mol
InChI Key: MTPJZZBCKGHYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-3-(2-methoxyphenyl)indolin-2-one is a useful research compound. Its molecular formula is C15H11Cl2NO2 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-3-(2-methoxyphenyl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-3-(2-methoxyphenyl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H11Cl2NO2

Molecular Weight

308.2 g/mol

IUPAC Name

3,5-dichloro-3-(2-methoxyphenyl)-1H-indol-2-one

InChI

InChI=1S/C15H11Cl2NO2/c1-20-13-5-3-2-4-10(13)15(17)11-8-9(16)6-7-12(11)18-14(15)19/h2-8H,1H3,(H,18,19)

InChI Key

MTPJZZBCKGHYKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Cl)NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

38 ml (0.518 mol) thionyl chloride were slowly added by drops to 100 g (0.345 mol) of the intermediate product 1a, 56 ml (0.695 mol) pyridine in 1 l methylene chloride at 0° C., and then stirred for approximately 30 minutes more. Then the reaction mixture was poured on to icy water and the organic phase was separated. This organic phase was then washed with water, dried and concentrated in a vacuum. The residue was treated with toluene a number of times and the organic solvent was removed in a vacuum each time. 79 g of the raw product were obtained and further reacted without further cleaning.
Quantity
38 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
1 L
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

This compound is prepared according to the procedure disclosed in WO 95/18105. A solution of 2-methoxyphenylmagnesium bromide is prepared from 16 g of magnesium in 35 ml of ether and from a solution of 124 g of 1-bromo-2-methoxybenzene in 175 ml of ether. This solution is added dropwise under an argon atmosphere to a mixture, cooled beforehand in an ice bath, of 30 g of 5-chloro-1H-indole-2,3-dione in 250 ml of THF and then the mixture is left stirring while allowing the temperature to rise to AT. After stirring for 1 hour at AT, the reaction mixture is slowly poured onto a saturated NH4Cl solution and the THF is evaporated under vacuum. The precipitate formed is filtered off and is washed with iso ether. 42 g of the expected product are obtained, which product is used as is in the following stage.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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